molecular formula C13H17N3O3S2 B080770 Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate CAS No. 13514-27-7

Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate

Cat. No. B080770
CAS RN: 13514-27-7
M. Wt: 327.4 g/mol
InChI Key: TZMUWWOOCIMOBN-UHFFFAOYSA-N
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Description

Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate, also known as S-methylisothiourea sulfate (SMT), is a chemical compound with potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological processes.

Mechanism Of Action

SMT inhibits the activity of NOS by binding to its active site and preventing the conversion of L-arginine to NO. This leads to a reduction in the production of NO and other signaling molecules that are involved in various physiological processes, including inflammation, vasodilation, and neurotransmission.

Biochemical And Physiological Effects

SMT has been shown to have various biochemical and physiological effects, including reducing the production of NO, reducing the production of pro-inflammatory cytokines and chemokines, reducing oxidative stress, and improving organ function in sepsis.

Advantages And Limitations For Lab Experiments

One advantage of using SMT in lab experiments is its ability to selectively inhibit the activity of NOS, which allows for the study of the role of NO in various physiological processes. However, SMT has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for the study of SMT, including exploring its potential therapeutic applications in various diseases, developing more selective NOS inhibitors, and improving the safety and efficacy of SMT for clinical use. Additionally, further research is needed to understand the precise mechanisms by which SMT exerts its effects and to identify potential biomarkers for predicting patient response to SMT treatment.
In conclusion, Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea sulfate (SMT) is a chemical compound with potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. Its ability to selectively inhibit the activity of NOS makes it a valuable tool for studying the role of NO in various physiological processes. While SMT has some limitations, further research is needed to explore its potential therapeutic applications and improve its safety and efficacy for clinical use.

Synthesis Methods

SMT is synthesized by reacting Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea hemisulfate with sodium thiosulfate. The reaction takes place in an acidic solution and results in the formation of SMT and sodium sulfate. The purity of the final product can be improved by recrystallization from water.

Scientific Research Applications

SMT has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. In sepsis, SMT has been shown to reduce mortality rates and improve organ function by inhibiting the production of NO, which is known to contribute to the pathogenesis of sepsis. In inflammation, SMT has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. In cancer, SMT has been shown to inhibit the growth and metastasis of various cancer cell lines by reducing the production of NO and other signaling molecules.

properties

CAS RN

13514-27-7

Product Name

Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

3-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-1H-indole

InChI

InChI=1S/C13H17N3O3S2/c14-13(9-20-21(17,18)19)15-7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,16H,3-4,7,9H2,(H2,14,15)(H,17,18,19)

InChI Key

TZMUWWOOCIMOBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N

Other CAS RN

13514-27-7

synonyms

Thiosulfuric acid hydrogen S-[2-[3-(1H-indol-3-yl)propylamino]-2-iminoethyl] ester

Origin of Product

United States

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